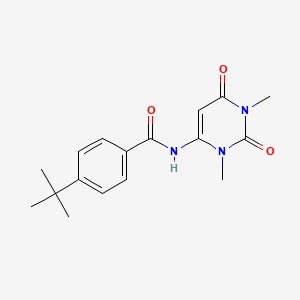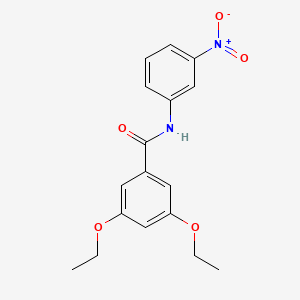![molecular formula C20H14BrN5 B5792177 nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5792177.png)
nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound targets the mitochondria of cancer cells, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c, which triggers the apoptotic cascade.
Biochemical and Physiological Effects:
Nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone in lab experiments is its potent anticancer activity against various types of cancer cells. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research of nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as neurology and immunology. Finally, the development of more effective drug delivery systems could enhance the therapeutic potential of this compound.
Métodos De Síntesis
The synthesis of nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone involves the reaction of nicotinaldehyde with 2-(4-bromophenyl) hydrazinecarboxamide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been extensively studied for its potential applications in cancer treatment. Several studies have shown that this compound exhibits potent anticancer activity against various types of cancer cells, including lung, breast, and prostate cancer cells.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN5/c21-16-9-7-15(8-10-16)19-24-18-6-2-1-5-17(18)20(25-19)26-23-13-14-4-3-11-22-12-14/h1-13H,(H,24,25,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUSEXSUGVMELD-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NN=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)N/N=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5792101.png)
![N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5792116.png)
![2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5792120.png)
![N-(4,6-dimethyl-2-{[2-(4-methylbenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5792127.png)
![2-(4-ethoxyphenyl)-6-methyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5792135.png)

![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide](/img/structure/B5792141.png)

![2-({[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5792154.png)

![N-[2-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5792167.png)
![5-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5792175.png)
![(3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5792189.png)
![4-bromo-N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5792190.png)